2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate
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Overview
Description
2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate typically involves the reaction of 2,4-diamino-6-methylpyrimidine with 2-chlorobenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the pyrimidine and benzoic acid moieties .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields 2,4-diamino-6-methylpyrimidine and 2-chlorobenzoic acid .
Scientific Research Applications
2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Agrochemicals: It is explored for its potential use in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another pyrimidine derivative with similar structural features but different substituents.
1-[(2,4-diamino-6-methylpyrimidin-5-yl)methyl]-1,2-dicarba-closo-dodecaborane: A compound with a similar pyrimidine core but different functional groups.
Uniqueness
2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61581-12-2 |
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Molecular Formula |
C12H11ClN4O2 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
(2,4-diamino-6-methylpyrimidin-5-yl) 2-chlorobenzoate |
InChI |
InChI=1S/C12H11ClN4O2/c1-6-9(10(14)17-12(15)16-6)19-11(18)7-4-2-3-5-8(7)13/h2-5H,1H3,(H4,14,15,16,17) |
InChI Key |
NWSQFJBHDPILOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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